

Unveiling the Crystal Architecture of Copper(II) Hydrogenphosphate: A Technical Guide

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Compound of Interest

Compound Name: Copper hydrogen phosphate

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This technical guide provides a comprehensive examination of the crystal structure of copper(II) hydrogenphosphate (CuHPO_4), offering valuable insights for researchers, scientists, and professionals engaged in materials science and drug development. Through a detailed presentation of crystallographic data, experimental protocols, and structural visualizations, this document serves as an in-depth resource on the atomic-level architecture of this inorganic compound.

Crystal Structure and Properties

Copper(II) hydrogenphosphate crystallizes in the rhombohedral space group $R\bar{3}$.^{[1][2]} The asymmetric unit contains one copper atom, one phosphorus atom, four oxygen atoms, and one hydrogen atom. The crystal structure is characterized by a three-dimensional network of corner-sharing CuO_5 square pyramids and HPO_4 tetrahedra. This arrangement forms 12-membered rings, creating a robust and stable framework.^{[1][2][3]} The structure is further stabilized by $\text{O—H}\cdots\text{O}$ hydrogen bonding.^{[1][2][3]}

Crystallographic Data

The crystallographic parameters for copper(II) hydrogenphosphate were determined by single-crystal X-ray diffraction at a temperature of 183 K.^[1]

Parameter	Value
Chemical Formula	CuHPO ₄
Formula Weight	159.52 g/mol
Crystal System	Rhombohedral
Space Group	R $\bar{3}$
a (Å)	9.5145(4)
α (°)	114.678(2)
V (Å ³)	495.88(6)
Z	6
Calculated Density (Mg m ⁻³)	3.205

Table 1: Crystallographic data for CuHPO₄.[\[1\]](#)

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters provide the precise location of each atom within the unit cell.

Atom	x	y	z	U(eq) (Å ²)
Cu1	0.5528(1)	0.8115(1)	0.9221(1)	0.009(1)
P1	0.8331(1)	0.7491(1)	0.7399(1)	0.007(1)
O1	0.9168(2)	0.8931(2)	0.7958(2)	0.012(1)
O2	0.8711(2)	0.6559(2)	0.8404(2)	0.012(1)
O3	0.8659(2)	0.6811(2)	0.5878(2)	0.011(1)
O4	0.6860(2)	0.7689(2)	0.7303(2)	0.011(1)
H2	0.954(5)	0.688(5)	0.878(5)	0.02(1)

Table 2: Fractional atomic coordinates and equivalent isotropic displacement parameters for CuHPO_4 .

Selected Bond Lengths and Angles

The coordination environment of the copper and phosphorus atoms is detailed by the following bond lengths and angles. The Cu(II) ion is in a distorted square-pyramidal coordination, bonded to five oxygen atoms.^{[1][2][3]} The phosphate group exists as a distorted tetrahedron.

Bond	Length (Å)	Angle	Degree (°)
Cu1—O1	1.925(2)	O1—Cu1—O4(i)	169.5(1)
Cu1—O4(i)	1.932(2)	O1—Cu1—O3(ii)	93.3(1)
Cu1—O3(ii)	1.971(2)	O4(i)—Cu1—O3(ii)	90.0(1)
Cu1—O3(iii)	1.992(2)	O1—Cu1—O3(iii)	89.9(1)
Cu1—O4(iv)	2.360(2)	O4(i)—Cu1—O3(iii)	95.3(1)
P1—O4	1.512(2)	O3(ii)—Cu1—O3(iii)	163.6(1)
P1—O3	1.536(2)	O4—P1—O3	111.4(1)
P1—O1	1.545(2)	O4—P1—O1	110.8(1)
P1—O2	1.590(2)	O3—P1—O1	109.8(1)
O2—H2	0.82(5)	O4—P1—O2	107.0(1)
O3—P1—O2	108.8(1)		
O1—P1—O2	109.0(1)		

Table 3: Selected bond lengths and angles for CuHPO_4 . Symmetry codes: (i) $z, x-1, y-1$; (ii) $-z+2, -x+2, -y+1$; (iii) $-x+2, -y+1, -z+1$; (iv) $y, z, x-1$.^[1]

Hydrogen Bonding

A key feature of the CuHPO_4 structure is the presence of $\text{O—H}\cdots\text{O}$ hydrogen bonds which contribute to the stability of the crystal lattice.

D—H...A	d(D-H) (Å)	d(H...A) (Å)	d(D...A) (Å)	<(DHA) (°)
O2—H2...O1(ii)	0.82(5)	1.87(5)	2.684(3)	171(4)

Table 4: Hydrogen bond geometry for CuHPO₄. Symmetry code: (ii) -z+2, -x+2, -y+1.

Experimental Protocols

Synthesis of Copper(II) Hydrogenphosphate Crystals

Single crystals of CuHPO₄ were synthesized via a solid-state reaction.[\[1\]](#)[\[4\]](#)

Materials:

- Phosphoric acid (H₃PO₄), 65% aqueous solution
- Copper(II) oxide (CuO)

Procedure:

- A mixture of 65% phosphoric acid and copper(II) oxide was prepared.
- The mixture was ground in a mortar for several hours to ensure homogeneity.
- The resulting powder was transferred to a suitable container and tempered at 373 K (100 °C) for one week.
- After tempering, emerald-green needles of CuHPO₄ were obtained. It is noted that further tempering can lead to decomposition of the product.[\[4\]](#)

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

- Nonius KappaCCD diffractometer[\[1\]](#)
- Mo K α radiation (λ = 0.71073 Å)

Data Collection:

- A suitable single crystal with dimensions $0.05 \times 0.03 \times 0.03$ mm was selected and mounted on the diffractometer.[1]
- The crystal was maintained at a temperature of 183 K during data collection.[1]
- A total of 3338 reflections were measured, of which 755 were independent.[1]

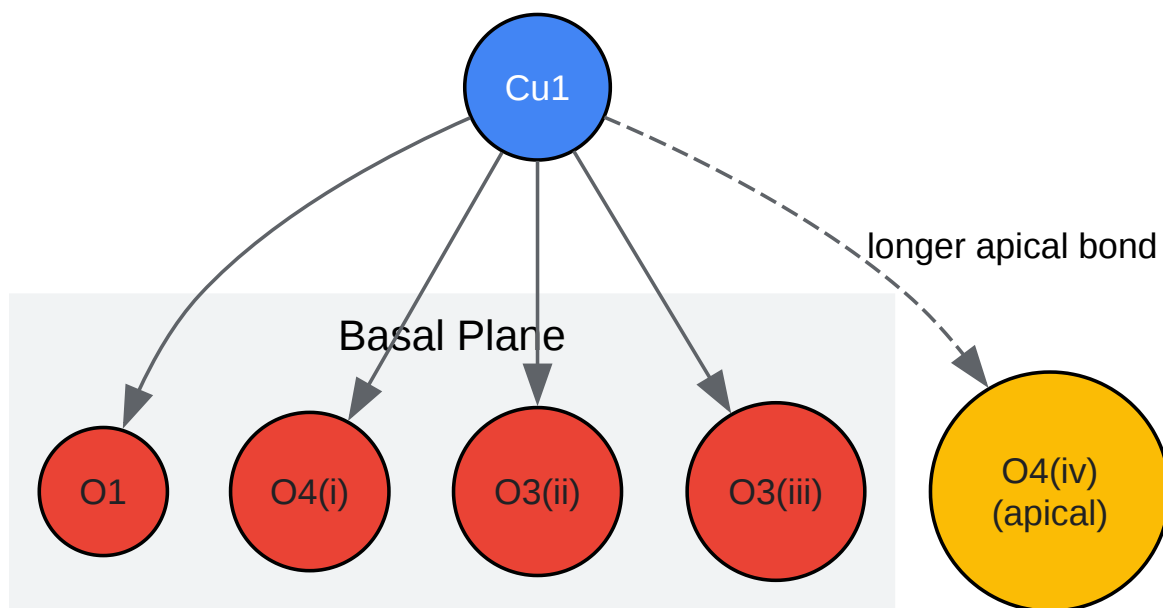
Structure Solution and Refinement:

- The structure was solved using direct methods with the SHELXS97 program.
- The structure was refined on F^2 using all reflections with the SHELXL97 program.
- All non-hydrogen atoms were refined anisotropically.
- The hydrogen atom was located in a difference Fourier map and refined isotropically.[1]
- The final R-factor was 0.026 for reflections with $I > 2\sigma(I)$, and the weighted R-factor (wR) for all data was 0.066.[1]

Structural Visualizations

Coordination Environment of Copper(II)

The following diagram illustrates the distorted square-pyramidal coordination of the Cu(II) ion by five oxygen atoms from neighboring hydrogenphosphate groups.

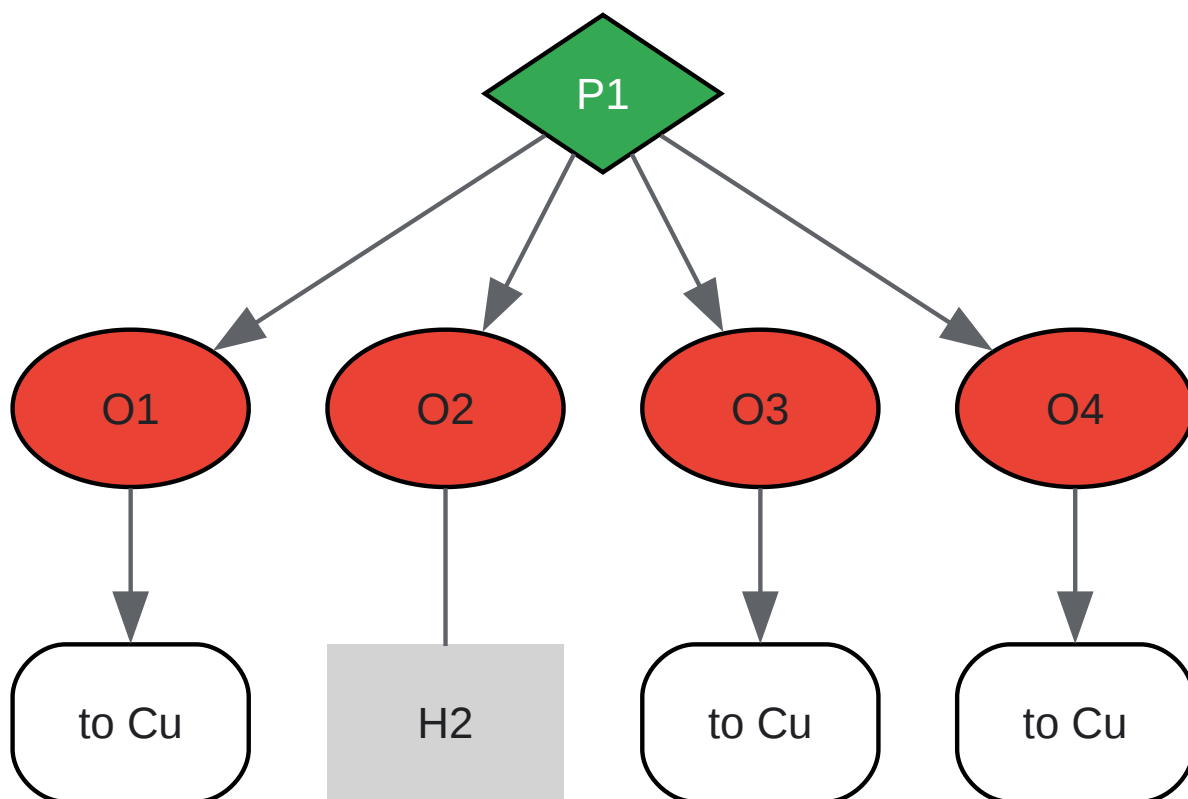


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Caption: Distorted square-pyramidal coordination of Cu(II).

Connectivity of HPO₄ Tetrahedron

This diagram shows the connectivity of the hydrogenphosphate (HPO₄) tetrahedron, which links to multiple copper centers.



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Caption: HPO₄ tetrahedron and its linkage to copper centers.

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